

Application Notes and Protocols for Metatartaric Acid in Cold Stabilization of Wine

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Compound of Interest

Compound Name: Metatartaric acid

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These application notes provide a comprehensive guide to the use of **metatartaric acid** for inhibiting potassium bitartrate (KHT) and calcium tartrate crystallization in wine, a process commonly referred to as cold stabilization.

Introduction

Metatartaric acid is a polymeric ester derived from the controlled heating of L-tartaric acid.[1] [2] It acts as a protective colloid, inhibiting the nucleation and growth of tartrate crystals.[3] This method of stabilization is a common alternative to subtractive techniques like cold settling, which can be more time-consuming and energy-intensive.[1] However, the efficacy of **metatartaric acid** is temporary, as it undergoes hydrolysis back to tartaric acid, with the rate of hydrolysis being highly dependent on storage temperature.[4] Therefore, it is best suited for wines intended for consumption within a relatively short timeframe.[5]

Dosage Calculation and Influencing Factors

The legally permitted maximum dosage of **metatartaric acid** in many regions, including the European Union, is 100 mg/L (10 g/hL).[1][5] The optimal dosage for a specific wine is influenced by several factors:

- **Wine Composition:** The inherent instability of the wine, determined by its concentration of tartaric acid, potassium, and calcium, is a primary consideration. Wines with a higher degree

of tartrate supersaturation will require a higher dosage of **metatartaric acid** for effective stabilization.

- **Presence of Protective Colloids:** Naturally occurring macromolecules like polysaccharides and mannoproteins can inhibit crystallization and may reduce the required dosage of **metatartaric acid**.[\[4\]](#)
- **pH and Alcohol Content:** Lower pH levels can decrease the dissociation of tartaric acid into bitartrate ions, thus reducing the wine's instability.[\[6\]](#)[\[7\]](#) Conversely, higher alcohol content decreases the solubility of potassium bitartrate, increasing the risk of precipitation.[\[6\]](#)
- **Protein Stability:** **Metatartaric acid** can react with unstable proteins in wine, leading to haze formation. It is crucial to ensure the wine is protein-stable before the addition of **metatartaric acid**.[\[8\]](#) Preliminary laboratory trials are recommended to check for any potential haze.[\[8\]](#)
- **Storage Temperature and Desired Shelf Life:** The most critical factor in determining the longevity of the treatment is the wine's storage temperature. Higher temperatures accelerate the hydrolysis of **metatartaric acid**, shortening its protective effect.[\[4\]](#)[\[7\]](#)

Quantitative Data Summary

The following tables summarize key quantitative data related to the application of **metatartaric acid**.

Parameter	Recommended Value/Range	Reference
Maximum Legal Dosage	10 g/hL (100 mg/L)	[1] [5]
Typical Application Rate	100 mg/L	[1]

Storage Temperature (°C)	Estimated Duration of Effectiveness	Reference
0°C	Several years	[4]
10-12°C	Over two years	[4]
10-18°C (seasonal variation)	One year to eighteen months	[4]
20°C	Three months	[4]
25°C	One month	[4]
30°C	One week	[4]
35-40°C	A few hours	[4]

Experimental Protocols

Protocol for Determining Optimal Metatartaric Acid Dosage via Bench Trials

This protocol outlines a systematic approach to determine the most effective and efficient dosage of **metatartaric acid** for a specific wine.

Materials:

- Wine to be stabilized
- **Metatartaric acid**
- Distilled water (cold)
- Calibrated pH meter
- Analytical balance
- Volumetric flasks (100 mL)
- Graduated pipettes or micropipettes

- Beakers or wine glasses (at least 5)
- Stirring apparatus (magnetic stirrer and stir bars)
- Apparatus for cold stability testing (e.g., water bath at -4°C, freezer)

Procedure:

- Prepare a Stock Solution:
 - Accurately weigh 1 gram of **metatartaric acid**.
 - Dissolve it in a 100 mL volumetric flask with cold distilled water to create a 1% (10 g/L) stock solution. This solution should be prepared fresh before use.
- Set Up the Trial:
 - Label at least four beakers or wine glasses for different dosage rates (e.g., 50 mg/L, 75 mg/L, 100 mg/L) and one as a control (0 mg/L).
 - Measure 100 mL of the wine into each labeled container.
- Administer Dosages:
 - Using a pipette, add the calculated volume of the 1% **metatartaric acid** stock solution to the corresponding wine samples. For example, to achieve a 50 mg/L concentration in 100 mL of wine, you would add 0.5 mL of the stock solution.
 - Thoroughly mix each sample.
- Incubation and Evaluation:
 - Allow the treated samples and the control to sit for a recommended period before evaluation, typically a few hours to a day.
 - Perform a cold stability test on each sample to assess the effectiveness of the treatment.

Protocol for Cold Stability Testing (Refrigeration/Brine Test)

This is a common and reliable method to assess the tartrate stability of wine.

Materials:

- Wine samples from the bench trial (including control)
- Clean, clear containers (e.g., test tubes, small bottles)
- Water bath or freezer capable of maintaining -4°C
- Bright light source for observation

Procedure:

- Sample Preparation:
 - Filter a small amount of each wine sample to ensure clarity.
- Cold Incubation:
 - Place the filtered samples in the -4°C environment for a period of 72 hours.[\[9\]](#)
- Observation:
 - After the incubation period, immediately inspect each sample under a bright light for the presence of crystalline deposits.
 - Allow the samples to warm to room temperature and re-examine. If any crystals that formed have redissolved, the wine may be considered stable. The presence of persistent crystals indicates instability.[\[10\]](#)

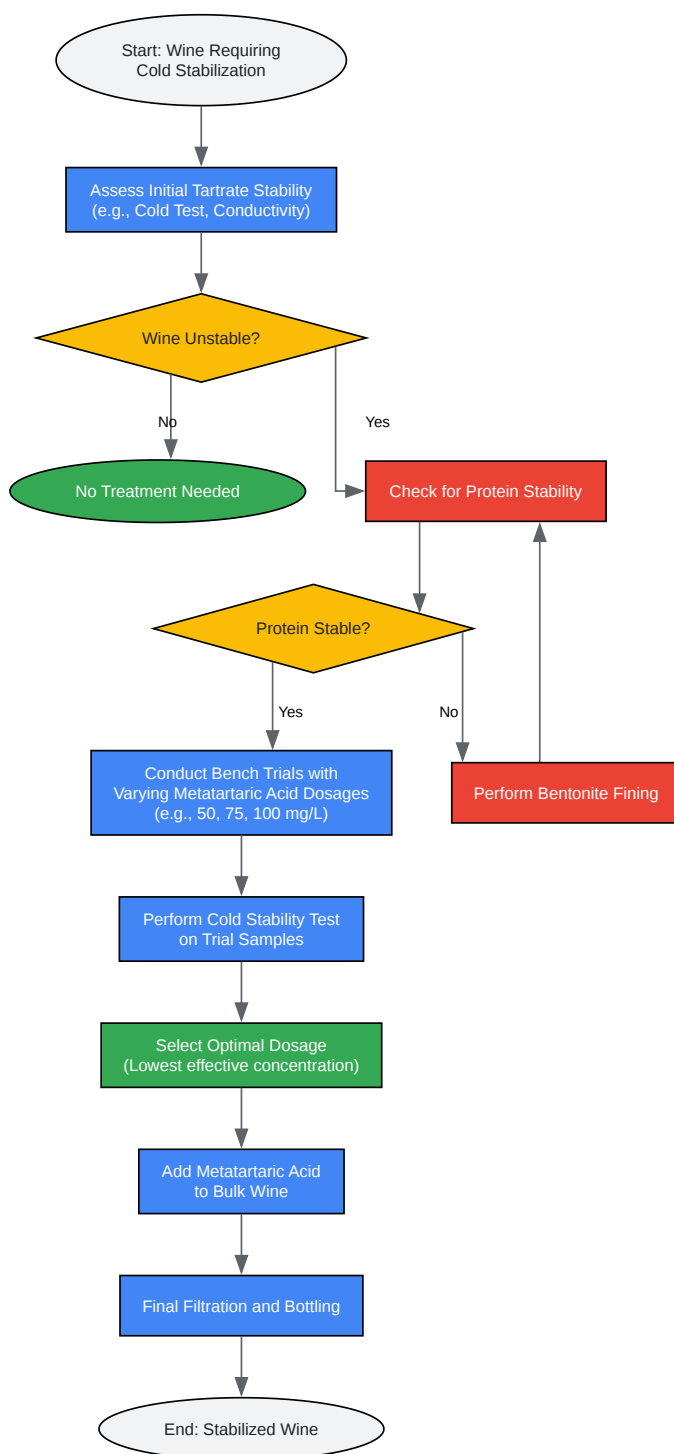
Application Protocol for Metatartaric Acid in a Production Setting

- Pre-treatment Checks:

- Ensure the wine has undergone all fining treatments and is protein-stable.[8]
- The wine should be pre-filtered. **Metatartaric acid** should be one of the final additions before bottling.
- Preparation of **Metatartaric Acid** Solution:
 - Calculate the required amount of **metatartaric acid** based on the total volume of wine to be treated and the optimal dosage determined from bench trials.
 - Dissolve the **metatartaric acid** in 10-20 times its weight of cold wine or water immediately before addition.[5] Do not use hot water, as it will cause rapid hydrolysis and inactivate the product.[5]
- Addition to Wine:
 - Slowly add the prepared solution to the bulk wine while gently stirring or during a tank transfer to ensure thorough and uniform distribution.
- Post-addition and Bottling:
 - After the addition of **metatartaric acid**, only a final, gentle filtration should be performed before bottling.
 - If using membrane filtration, it is advisable to wait at least five days between the addition of **metatartaric acid** and filtration to prevent clogging of the membranes.

Visualization of the Dosage Calculation Workflow

The following diagram illustrates the logical workflow for determining the appropriate dosage of **metatartaric acid**.



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Caption: Workflow for **Metatartaric Acid** Dosage Determination.

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